4-(Nicotinylamino)phenol
Description
4-(Nicotinylamino)phenol is a phenolic derivative where a nicotinamide (vitamin B3) group is attached to the para position of phenol. Nicotinylamino-substituted phenols are of interest in pharmaceutical and material sciences due to their electron-rich aromatic systems and hydrogen-bonding capabilities, which may influence bioactivity or nonlinear optical (NLO) behavior .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylamino)phenol |
InChI |
InChI=1S/C12H12N2O/c15-12-5-3-11(4-6-12)14-9-10-2-1-7-13-8-10/h1-8,14-15H,9H2 |
InChI Key |
NLPCVURSTXVCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-(Nicotinylamino)phenol, differing primarily in substituent groups:
Optical and Electronic Properties
- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Exhibits a low HOMO-LUMO gap (2.54 eV), enabling charge transfer and strong NLO responses. Third-order susceptibility (χ³) = 2.2627 × 10⁻⁶ esu; self-focusing behavior (negative n₂ = -2.89 × 10⁻⁶ cm²/W) . UV-Vis absorption peaks at 340 nm and 406 nm due to π→π* transitions .
- 4-Nitrophenol: Broad UV absorption (~400 nm) due to nitro group conjugation; used as a pH indicator .
- 4-Propionamidophenol: Limited optical data available; structurally analogous to acetaminophen, suggesting moderate electronic delocalization .
Key Research Findings and Limitations
- The imidazole-substituted phenol demonstrates superior NLO properties compared to nitro- or alkylamide-substituted analogs due to extended π-conjugation and intramolecular charge transfer .
- Nicotinylamino-substituted phenols are hypothesized to exhibit enhanced bioactivity and optical properties, but experimental validation is lacking in the provided evidence.
- Contradictions: No direct contradictions observed; all imidazole-substituted phenol studies consistently report high NLO coefficients .
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